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Compound Name: Bis(trimethylstannyl)acetylene

Cat. No.: B1580836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bis(trimethylstannyl)acetylene ((CH₃)₃SnC≡CSn(CH₃)₃) is an organotin compound of

interest in organic synthesis and materials science. Its bifunctional nature, with two reactive

trimethylstannyl groups flanking an acetylene core, makes it a valuable building block for the

construction of complex molecular architectures. A thorough understanding of its spectral

characteristics is crucial for its identification, purification, and the monitoring of its reactions.

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared

(IR) spectral data for bis(trimethylstannyl)acetylene, along with comprehensive experimental

protocols for data acquisition.

Spectral Data Summary
Due to the limited availability of directly published spectral data for

bis(trimethylstannyl)acetylene, the following tables present a combination of reported data

for analogous compounds and theoretically predicted values. These serve as a robust guide for

the characterization of this compound.

NMR Spectral Data
Table 1: Predicted ¹H, ¹³C, and ¹¹⁹Sn NMR Chemical Shifts and Coupling Constants
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Nucleus
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constants (J,
Hz)

Notes

¹H ~ 0.2
Singlet with Sn

satellites

²J(¹¹⁹Sn-¹H) ≈ 55-

60 Hz

The chemical

shift is typical for

methyl groups

attached to tin.

¹³C (CH₃) ~ -8
Singlet with Sn

satellites

¹J(¹¹⁹Sn-¹³C) ≈

350-380 Hz

The methyl

carbons are

shielded by the

tin atom.

¹³C (C≡C) ~ 110-120
Singlet with Sn

satellites

¹J(¹¹⁹Sn-¹³C) ≈

600-700 Hz

The acetylenic

carbons are

significantly

deshielded

compared to the

methyl carbons.

¹¹⁹Sn ~ -80 to -100 Singlet -

The chemical

shift is relative to

tetramethyltin

(TMSn).

IR Spectral Data
Table 2: Predicted Infrared Vibrational Frequencies
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Vibrational Mode
Predicted
Frequency (cm⁻¹)

Expected Intensity Notes

C-H stretch (methyl) 2980 - 2910 Medium to Strong

Asymmetric and

symmetric stretching

of the CH₃ groups.

C-H bend (methyl) 1450 - 1380 Medium

Asymmetric and

symmetric bending

(scissoring and

umbrella) modes.

C≡C stretch ~ 2100 Very Weak or Absent

Due to the

symmetrical

substitution of the

acetylene, the change

in dipole moment

during the vibration is

minimal, leading to a

very weak or

unobservable IR

absorption.

Sn-C stretch 550 - 500 Medium to Strong

Stretching vibrations

of the tin-carbon

bonds.

Experimental Protocols
Given that bis(trimethylstannyl)acetylene is a solid that is sensitive to air and moisture,

specialized techniques are required for the preparation of samples for spectroscopic analysis.

NMR Spectroscopy of Air-Sensitive Solids
This protocol outlines the preparation of an NMR sample of an air-sensitive solid compound

using a J. Young NMR tube and Schlenk line techniques.

Materials:
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Bis(trimethylstannyl)acetylene (5-20 mg)

Anhydrous, degassed deuterated solvent (e.g., C₆D₆, CDCl₃) (~0.6 mL)

J. Young NMR tube

Schlenk line with vacuum and inert gas (N₂ or Ar) manifolds

Septa, needles, and syringes

Glovebox (optional, but recommended)

Procedure:

Drying Glassware: Thoroughly dry the J. Young NMR tube and all other glassware in an oven

at >120 °C overnight and allow to cool in a desiccator or under vacuum.

Sample Addition (in a glovebox): Inside an inert atmosphere glovebox, weigh the desired

amount of bis(trimethylstannyl)acetylene directly into the J. Young NMR tube.

Sample Addition (on a Schlenk line): If a glovebox is not available, place the solid in a small

flask under a positive pressure of inert gas.

Solvent Transfer: Draw the required volume of anhydrous, degassed deuterated solvent into

a gas-tight syringe.

Sample Dissolution:

In a glovebox: Add the solvent directly to the NMR tube containing the solid. Seal the tube

with the Teflon stopper.

On a Schlenk line: Connect the NMR tube to the Schlenk line via an adapter. Evacuate

and backfill with inert gas three times. Under a positive flow of inert gas, remove the

septum and add the solid. Re-seal and purge. Inject the deuterated solvent via a syringe

through a septum.

Homogenization: Gently agitate the tube to ensure complete dissolution of the solid.
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Data Acquisition: Once the sample is prepared and sealed, it can be transported to the NMR

spectrometer for analysis. Standard ¹H, ¹³C, and ¹¹⁹Sn NMR experiments can then be

performed.

ATR-FTIR Spectroscopy of Air-Sensitive Solids
Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid

samples with minimal preparation. For air-sensitive compounds, the measurement should be

performed quickly or in an inert atmosphere.

Materials:

Bis(trimethylstannyl)acetylene

ATR-FTIR spectrometer

Glovebox (recommended)

Spatula

Procedure:

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent

(e.g., isopropanol) and allowing it to dry completely.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application (in a glovebox):

Place a small amount of the solid sample onto the center of the ATR crystal using a

spatula.

Lower the ATR press to ensure good contact between the sample and the crystal.

Seal the glovebox and transport the entire ATR accessory to the spectrometer if possible,

or work quickly to minimize air exposure.

Sample Application (in open air - for less sensitive samples):
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Quickly place a small amount of the solid onto the ATR crystal.

Immediately lower the press to cover the sample and minimize contact with the

atmosphere.

Data Acquisition: Collect the IR spectrum.

Cleaning: After the measurement, carefully clean the ATR crystal and the press with an

appropriate solvent and a soft cloth.

Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
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Caption: Workflow for air-sensitive NMR sample preparation.
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Caption: Workflow for ATR-FTIR analysis of a solid sample.
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[https://www.benchchem.com/product/b1580836#bis-trimethylstannyl-acetylene-spectral-
data-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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